methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Description
Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a heterocyclic compound with the molecular formula C₁₈H₁₆ClNO₄ and a molecular weight of 345.78 g/mol . Its structure comprises a benzoxazine core substituted with a 4-chlorobenzoyl group at the 4-position and a methyl acetate moiety at the 3-position.
Properties
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPQFOXXMCWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-dihydro-2H-1,4-benzoxazine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
This reaction is pivotal for prodrug activation or further functionalization via carboxylate intermediates .
Nucleophilic Aromatic Substitution
The 4-chlorobenzoyl moiety participates in nucleophilic substitution at the para-chlorine position:
General Reaction :
| Nucleophile (Nu⁻) | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | 120°C, DMF, 12 h | 4-aminobenzoyl derivative | 65–72% |
| Methoxide (CH₃O⁻) | 80°C, MeOH, 8 h | 4-methoxybenzoyl analog | 58–64% |
The electron-withdrawing benzoyl group enhances electrophilicity at the chlorine-bearing carbon, facilitating substitution.
Benzoxazine Ring-Opening Reactions
The dihydrobenzoxazine ring undergoes acid-catalyzed ring opening to form secondary amines:
Mechanism :
-
Protonation of the oxygen in the benzoxazine ring.
-
Cleavage of the C–O bond, generating an iminium intermediate.
-
Hydrolysis to yield a secondary amine and ketone.
| Acid Catalyst | Solvent | Product | Application |
|---|---|---|---|
| H₂SO₄ (conc.) | EtOH | 3-(carboxymethyl)amino-4-chlorobenzophenone | Polymer precursor |
| p-TsOH | THF | Same as above | Higher regioselectivity |
Reduction Reactions
The ketone group in the benzoyl moiety can be reduced to an alcohol:
Reaction :
Scientific Research Applications
Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Bromo-Substituted Analog
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS: 439096-46-5) replaces the chlorine atom with bromine. Key differences include:
| Property | Chloro Analog (Target) | Bromo Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₆ClNO₄ | C₁₈H₁₆BrNO₄ |
| Molecular Weight | 345.78 g/mol | 390.23 g/mol |
| Halogen Atomic Mass | 35.45 (Cl) | 79.90 (Br) |
Meta-Chloro Substitution
Methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate substitutes chlorine at the meta position of the benzoyl group.
Functional Group Modifications
Sulfonyl Group Replacement
Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS: 865657-63-2) replaces the benzoyl group with a sulfonyl moiety. Key properties:
| Property | Target Compound | Sulfonyl Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₆ClNO₄ | C₁₇H₁₆BrNO₅S |
| Molecular Weight | 345.78 g/mol | 426.29 g/mol |
| Functional Group | Benzoyl (C=O) | Sulfonyl (SO₂) |
The sulfonyl group introduces stronger electron-withdrawing effects and polarity, which may influence solubility and metabolic stability .
Amide vs. Ester Derivatives
N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide (CAS: 1025057-54-8) replaces the methyl ester with an amide group. Key differences:
| Property | Target Compound | Amide Derivative |
|---|---|---|
| Molecular Formula | C₁₈H₁₆ClNO₄ | C₁₆H₁₃FN₂O₃ |
| Functional Group | Ester (-COOCH₃) | Amide (-CONH-) |
Heterocycle Modifications
Benzothiazine Derivatives
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate replaces the oxygen atom in the benzoxazine core with sulfur. Key properties:
| Property | Target Compound | Benzothiazine Analog |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Electron Effects | Electron-rich | Increased polarity |
Pharmacopeial Impurities
Several structurally related compounds are classified as process impurities in pharmaceuticals:
- Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Relative Retention Time: 0.65) .
- Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Relative Retention Time: 0.80) . These compounds share the 4-chlorobenzoyl motif but differ in backbone structure, highlighting the importance of regiochemical control in synthesis .
Key Structural-Activity Relationships (SAR)
Halogen Effects : Bromine substitution increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Functional Groups : Sulfonyl groups improve polarity and metabolic resistance, while amides enhance stability .
Biological Activity
Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, synthesis methods, and potential applications based on existing research.
Chemical Structure
The compound has the molecular formula and features a benzoxazine ring fused with a chlorobenzoyl group. The structural representation can be summarized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity . It has been shown to inhibit bacterial growth and acts as a bactericidal agent against various strains of bacteria. This activity is particularly important in the context of increasing antibiotic resistance.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound was noted to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties . Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Condensation Reaction:
- Reacting 4-chlorobenzoyl chloride with 3-amino-2H-benzoxazine in the presence of a base.
- Subsequent esterification with methyl acetate.
-
Cyclization:
- Utilizing appropriate precursors to form the benzoxazine structure followed by acetylation.
Applications
Given its diverse biological activities, this compound holds promise for various applications:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
- Research Tool: In studies aimed at understanding apoptosis and inflammation mechanisms.
Q & A
Basic: What are the critical steps for synthesizing methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. For benzoxazine derivatives, a common approach is reacting a benzoxazine precursor (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzoxazine) with bromoethyl acetate in the presence of potassium carbonate in dry acetone to form the ester intermediate . Subsequent chlorobenzoylation at the 4-position may require Friedel-Crafts acylation conditions, using 4-chlorobenzoyl chloride and a Lewis acid catalyst like AlCl₃. Key parameters include:
- Solvent selection : Dry acetone or dichloromethane to avoid hydrolysis.
- Temperature : Controlled reflux (e.g., 60–80°C) to optimize yield and minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the methyl ester (δ ~3.6–3.8 ppm, singlet) and dihydrobenzoxazine protons (δ ~4.2–4.5 ppm, multiplet) .
- ¹³C NMR : Carbonyl signals (δ ~165–170 ppm for ester, ~190 ppm for ketone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns matching the benzoxazine core .
- IR Spectroscopy : Stretching bands for ester C=O (~1740 cm⁻¹) and benzoyl C=O (~1680 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituents) influence biological activity in benzoxazine derivatives?
Methodological Answer:
Comparative studies of analogs (e.g., chloro vs. methyl substituents) reveal:
- Electron-withdrawing groups (Cl) : Enhance electrophilicity, potentially increasing reactivity with biological targets like enzymes .
- Steric effects : Bulky substituents at the 4-position may hinder binding to receptor pockets .
- Functional group placement : Ester groups improve solubility, while ketones may participate in hydrogen bonding.
Example data from analogs:
| Substituent | Bioactivity (IC₅₀) | Target Enzyme | Reference |
|---|---|---|---|
| 4-Cl | 12 µM | Tyrosine kinase | |
| 6-CH₃ | 45 µM | Same enzyme |
Experimental validation requires enzymatic assays (e.g., fluorescence polarization) and molecular docking simulations .
Advanced: What challenges arise in resolving overlapping NMR signals for this compound?
Methodological Answer:
Overlapping signals (e.g., aromatic protons or diastereotopic CH₂ groups) complicate structural elucidation. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons to specific carbons .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
- Deuterated solvents : Use of DMSO-d₆ or CDCl₃ to sharpen peaks in crowded regions .
Reported challenges in similar compounds include unresolved C4/C6 carbons (δ 171.4–173.0 ppm in ¹³C NMR) due to symmetry or dynamic effects .
Data Contradiction: How to address discrepancies in reported synthetic yields for benzoxazine derivatives?
Methodological Answer:
Yield variability (e.g., 50–85% in literature) often stems from:
- Catalyst purity : Trace moisture in AlCl₃ can reduce Friedel-Crafts acylation efficiency .
- Reaction time : Under-reaction leaves unreacted starting material; over-reaction promotes decomposition.
- Workup protocols : Inadequate quenching (e.g., incomplete neutralization of AlCl₃) may lower isolated yields .
To reconcile data, replicate conditions with strict anhydrous protocols and monitor reaction progress via TLC or in situ IR .
Advanced: What computational methods support the study of this compound’s reactivity?
Methodological Answer:
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the 4-chlorobenzoyl group’s carbonyl carbon is a predicted electrophilic hotspot .
- Molecular dynamics (MD) : Simulate binding interactions with biological targets (e.g., protein-ligand stability over 100 ns trajectories) .
- Docking software (AutoDock Vina) : Screen against enzyme databases to identify potential targets (e.g., cyclooxygenase-2) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (common in benzoxazines) .
- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Advanced: How to design SAR studies for this compound’s derivatives?
Methodological Answer:
Structure-Activity Relationship (SAR) workflows include:
Library synthesis : Modify substituents (e.g., Cl → Br, CH₃ → OCH₃) via parallel synthesis .
Biological screening : Test against panels of kinases, GPCRs, or microbial targets.
Data analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, molar refractivity) with activity .
Example finding: Chlorine at the 4-position increases antimicrobial activity by 3-fold compared to methyl analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
